molecular formula C23H20O4 B15129391 Isophthalic-2,4,5,6-D4 acid

Isophthalic-2,4,5,6-D4 acid

Cat. No.: B15129391
M. Wt: 360.4 g/mol
InChI Key: VHXXOVLBJZRBPA-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isophthalic-2,4,5,6-D4 acid: is a deuterium-labeled derivative of isophthalic acid. It is an organic compound with the molecular formula C8H2D4O4 and a molecular weight of 170.16 g/mol . The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at positions 2, 4, 5, and 6 on the benzene ring. This labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isophthalic-2,4,5,6-D4 acid typically involves the deuteration of isophthalic acid. This process can be achieved through several methods, including:

    Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Chemical Exchange: Reacting isophthalic acid with deuterated reagents such as deuterated sulfuric acid (D2SO4) or deuterated acetic acid (CD3COOD).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Isophthalic-2,4,5,6-D4 acid undergoes various chemical reactions typical of carboxylic acids, including:

Common Reagents and Conditions:

    Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for acid-base reactions.

    Alcohols: Methanol (CH3OH) or ethanol (C2H5OH) for esterification reactions.

    Catalysts: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) for esterification.

Major Products:

Scientific Research Applications

Isophthalic-2,4,5,6-D4 acid is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which Isophthalic-2,4,5,6-D4 acid exerts its effects is primarily through its deuterium labeling. Deuterium atoms have a higher mass than hydrogen, which can influence the compound’s chemical and physical properties. This isotopic substitution can lead to:

Comparison with Similar Compounds

Uniqueness: Isophthalic-2,4,5,6-D4 acid is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved tracing in metabolic studies and enhanced stability in drug development. This makes it a valuable tool in various fields, distinguishing it from its non-deuterated counterparts and other isomers .

Properties

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

(Z)-3-[4-(2-phenoxyethoxy)phenyl]-2-phenylprop-2-enoic acid

InChI

InChI=1S/C23H20O4/c24-23(25)22(19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)27-16-15-26-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,24,25)/b22-17-

InChI Key

VHXXOVLBJZRBPA-XLNRJJMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)OCCOC3=CC=CC=C3)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.